molecular formula C17H17BBrNO3 B12536733 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide CAS No. 784146-28-7

1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide

Cat. No.: B12536733
CAS No.: 784146-28-7
M. Wt: 374.0 g/mol
InChI Key: AQPWXUJKNILIDG-UHFFFAOYSA-M
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Description

1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a quinolinium derivative featuring a 2-boronophenylmethyl substituent at the 1-position and a methoxy group at the 6-position of the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)

    Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

    Time: Reaction times can vary but often range from several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the boron-containing moiety.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.

Scientific Research Applications

1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. Additionally, the quinoline ring can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide and two closely related compounds:

Compound Name Core Structure Substituents Synthesis Highlights Activity/Application Key Data
This compound Quinolinium 2-Boronophenylmethyl, 6-methoxy Likely involves boron introduction (e.g., Suzuki coupling) Potential kinase inhibitor or sensor N/A (Inferred properties)
1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide Phenanthrolinium 4-Ethoxy-3-methoxybenzyl Alkylation, reduction, bromination, nucleophilic substitution Anti-malarial (HPIA inhibition) HPIA IC50: 3.63 mM
MQAE (1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolin-1-ium bromide) Quinolinium Ethoxycarbonylmethyl, 6-methoxy Esterification and quaternization Chloride ion fluorescent probe Chloride sensing in cells

Key Findings

Boron vs. Benzyl/Phenanthrolinium Groups

  • Target Compound: The 2-boronophenylmethyl group may enhance binding specificity to enzymes or receptors via boron’s unique coordination chemistry. This contrasts with the 4-ethoxy-3-methoxybenzyl group in the phenanthrolinium analog, which relies on aromatic stacking (π-π interactions) for anti-malarial activity .
  • Phenanthrolinium Analog : The extended aromatic phenanthrolinium core likely improves DNA intercalation or heme polymerization inhibition (HPIA), contributing to its superior anti-malarial IC50 (3.63 mM vs. chloroquine’s 4.37 mM) .

Functional Group Influence on Application

  • MQAE : The ethoxycarbonylmethyl group enables chloride ion sensing via fluorescence quenching, demonstrating how substituent polarity and electron-withdrawing effects dictate application . In contrast, the target compound’s boron group suggests a divergent role in targeting boron-dependent biological pathways.

Biological Activity

1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the quinolinium class, characterized by a quinoline core substituted with a boron-containing phenyl group and a methoxy group. Its molecular formula and weight are indicative of its potential reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure facilitates various chemical interactions, making it suitable for diverse applications in both synthetic and biological contexts. The presence of the boron atom allows for Lewis acid-base reactions, while the methoxy group influences the electronic properties of the molecule.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Its mechanisms of action include interference with cellular processes and potential DNA interactions, which are critical for its efficacy against various bacterial strains and cancer cell lines.

Antimicrobial Activity

The compound has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have reported varying inhibition zones, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Mechanistic studies suggest that the compound may intercalate into DNA or form adducts that disrupt replication processes, leading to apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

  • DNA Interaction : The compound may intercalate into DNA strands, disrupting normal replication and transcription processes.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes critical for microbial growth and cancer cell proliferation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus with an inhibition zone diameter of 15 mm, comparable to standard antibiotics.
  • Anticancer Potential : In a study involving breast cancer cell lines, the compound exhibited an IC50 value of 45 µM, indicating significant cytotoxicity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
1-Hexyl-4-methylpyridin-1-ium bromidePyridine coreModerateLow
2-(4-bromophenyl)-1-(4-methoxyphenyl)imidazo(1,2-a)pyridin-1-ium bromideImidazo-pyridine structureHighModerate
2-Amino-6-chloro-3-propyl-1,3-benzothiazol-3-ium iodideBenzothiazole coreHighLow

The unique combination of a quinolinium structure with a boron-containing substituent enhances the reactivity and biological activity of this compound compared to others in its class.

Properties

CAS No.

784146-28-7

Molecular Formula

C17H17BBrNO3

Molecular Weight

374.0 g/mol

IUPAC Name

[2-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide

InChI

InChI=1S/C17H17BNO3.BrH/c1-22-15-8-9-17-13(11-15)6-4-10-19(17)12-14-5-2-3-7-16(14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1

InChI Key

AQPWXUJKNILIDG-UHFFFAOYSA-M

Canonical SMILES

B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-]

Origin of Product

United States

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